molecular formula C8H7N3O2 B1449890 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic acid CAS No. 1363381-09-2

2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic acid

Cat. No. B1449890
CAS RN: 1363381-09-2
M. Wt: 177.16 g/mol
InChI Key: JYDFDGVRVUJSOP-UHFFFAOYSA-N
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Description

2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic acid is a heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic compounds that can present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-B]pyridines have been described, which are included in more than 5500 references .


Synthesis Analysis

The synthesis of pyrazolo[3,4-B]pyridines has been achieved through various methods . For instance, a novel nano-magnetic metal–organic framework based on Fe3O4 was used as a catalyst in the synthesis of pyrazolo[3,4-B]pyridines . The reaction involved the condensation of aldehydes, 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine, and 3-(cyanoacetyl)indole .


Molecular Structure Analysis

Pyrazolo[3,4-B]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-B]pyridines and 2H-pyrazolo[3,4-B]pyridines . The first monosubstituted 1H-pyrazolo[3,4-B]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .


Chemical Reactions Analysis

Pyrazolo[3,4-B]pyridines have been synthesized through various chemical reactions . For instance, Bulow synthesized three N-phenyl-3-methyl substituted derivatives starting from 1-phenyl-3-methyl-5-amino-pyrazole, which was treated with 1,3-diketones in glacial AcOH .

Scientific Research Applications

Antibacterial Applications

A study by Maqbool et al. (2014) synthesized various 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids and evaluated their antibacterial activities. Some compounds exhibited significant antibacterial properties, demonstrating the potential of this chemical class in antibacterial applications (Maqbool et al., 2014).

Synthesis of Novel Compounds

Ghaedi et al. (2015) reported the synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This method is useful for preparing new N-fused heterocycle products (Ghaedi et al., 2015).

Biomedical Applications

Donaire-Arias et al. (2022) reviewed over 300,000 1H-pyrazolo[3,4-b]pyridines, focusing on their synthesis methods and biomedical applications. This comprehensive analysis highlights the versatility of such compounds in various biomedical fields (Donaire-Arias et al., 2022).

Structural and Vibrational Analysis

Bahgat et al. (2009) conducted theoretical and experimental investigations on the structure and vibrational spectra of related pyrazolo[3,4-b]pyridine compounds. Their findings provide insights into the fundamental properties of such compounds (Bahgat et al., 2009).

Fused Pyridine Carboxylic Acids Synthesis

Volochnyuk et al. (2010) generated a library of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines, demonstrating their potential in combinatorial chemistry and heterocyclic transformations (Volochnyuk et al., 2010).

Antiviral Activity

Bernardino et al. (2007) synthesized new derivatives of pyrazolo[3,4-b]pyridine-4-carboxylic acids and evaluated their antiviral activity against various viruses, showcasing the potential of these compounds in antiviral research (Bernardino et al., 2007).

Organometallic Complexes as Anticancer Agents

Stepanenko et al. (2011) synthesized organometallic complexes containing 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines, exploring their potential as anticancer agents and cyclin-dependent kinase inhibitors (Stepanenko et al., 2011).

Green Synthesis of Pyrazolo[3,4-b]quinolinones

Sharma et al. (2020) employed pyridine-2-carboxylic acid in the green synthesis of pyrazolo[3,4-b]quinolinones, highlighting an environmentally friendly approach to synthesizing these compounds (Sharma et al., 2020).

properties

IUPAC Name

2-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-11-4-6-2-5(8(12)13)3-9-7(6)10-11/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDFDGVRVUJSOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C=NC2=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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